(S)-1-(Isoquinolin-3-yl)ethanamine
Description
(S)-1-(Isoquinolin-3-yl)ethanamine is a chiral amine derivative featuring an ethylamine group attached to the 3-position of an isoquinoline heterocycle. Its (S)-enantiomeric configuration imparts stereochemical specificity, which is critical in biological interactions and synthetic applications. Isoquinoline, a bicyclic aromatic system, distinguishes this compound from simpler pyridine or indole-based analogs, offering unique electronic and steric properties.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1S)-1-isoquinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
YJPCQCPOMLCUBJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=N1)N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
2.2. Physicochemical Properties
- Acidity/Basicity: The electron-withdrawing chlorine in the pyridine analog may lower the pKa of the amine group relative to the isoquinoline compound, affecting protonation states under physiological conditions .
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